molecular formula C6H3BrClNO B581292 6-Bromo-2-chloronicotinaldehyde CAS No. 1125410-08-3

6-Bromo-2-chloronicotinaldehyde

Cat. No. B581292
M. Wt: 220.45
InChI Key: SVKNHWDBCZRAOC-UHFFFAOYSA-N
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Description

6-Bromo-2-chloronicotinaldehyde is an organic compound . It is a halogenated heterocycle . The empirical formula is C6H3BrClNO and the molecular weight is 220.45 .


Molecular Structure Analysis

The SMILES string representation of 6-Bromo-2-chloronicotinaldehyde is Clc1nc(Br)ccc1C=O . The InChI representation is 1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .


Physical And Chemical Properties Analysis

6-Bromo-2-chloronicotinaldehyde is a solid . Its empirical formula is C6H3BrClNO and its molecular weight is 220.45 . The SMILES string representation is Clc1nc(Br)ccc1C=O and the InChI representation is 1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .

Scientific Research Applications

Photolabile Protecting Groups

6-Bromo-2-chloronicotinaldehyde derivatives have been utilized in the development of photolabile protecting groups for aldehydes and ketones. For instance, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrated effectiveness as a photoremovable protecting group under simulated physiological conditions. This application is pivotal for controlled release mechanisms in chemical syntheses and biological studies, showcasing the compound's utility in creating sensitive and reversible linkages in molecular structures (Lu, Fedoryak, Moister, & Dore, 2003).

Synthesis of Chromene Derivatives

The compound also finds application in the synthesis of chromene derivatives, which hold significant interest due to their broad range of biological activities, including anticancer properties. The synthesis process involves the reaction with triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid, highlighting the versatility and reactivity of 6-Bromo-2-chloronicotinaldehyde in facilitating the formation of complex organic structures with potential therapeutic applications (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Development of Advanced Materials and Catalysts

Research into the structural, vibrational spectra, and photochemistry of 6-Bromopyridine-2-carbaldehyde, a closely related compound, contributes to our understanding of the physicochemical properties of these bromo-substituted aldehydes. Such studies are crucial for their application in supramolecular chemistry, catalysis, and the development of luminescent complexes, potentially extending to the design of new materials and catalysts (Brito, Lopes, Ogruc Ildiz, & Fausto, 2023).

Antimicrobial and Antimalarial Agents

Furthermore, 6-Bromo-2-chloronicotinaldehyde derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. This research area is critical for discovering new drugs and therapeutic agents, showcasing the compound's potential in contributing to the development of novel treatments for infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Safety And Hazards

6-Bromo-2-chloronicotinaldehyde is classified as Acute Tox. 3 Oral . It is combustible and can cause acute toxicity or chronic effects . The safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

6-bromo-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKNHWDBCZRAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670591
Record name 6-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloronicotinaldehyde

CAS RN

1125410-08-3
Record name 6-Bromo-2-chloro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125410-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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